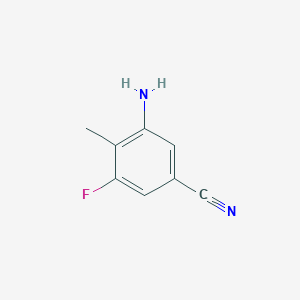

3-Amino-5-fluoro-4-methylbenzonitrile

CAS No.: 953717-98-1

Cat. No.: VC4554478

Molecular Formula: C8H7FN2

Molecular Weight: 150.156

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953717-98-1 |

|---|---|

| Molecular Formula | C8H7FN2 |

| Molecular Weight | 150.156 |

| IUPAC Name | 3-amino-5-fluoro-4-methylbenzonitrile |

| Standard InChI | InChI=1S/C8H7FN2/c1-5-7(9)2-6(4-10)3-8(5)11/h2-3H,11H2,1H3 |

| Standard InChI Key | NJSPFAQQHCOSIM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1F)C#N)N |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-amino-5-fluoro-4-methylbenzonitrile, reflects its substitution pattern:

-

Amino group at position 3: Enhances solubility in polar solvents and enables hydrogen bonding .

-

Fluoro group at position 5: Introduces electronegativity, influencing electronic distribution and metabolic stability .

-

Methyl group at position 4: Provides steric bulk, affecting reactivity and crystal packing .

-

Cyano group at position 1: Contributes to dipole moments and serves as a directing group in synthetic reactions .

The planar benzene ring allows for -stacking interactions, while the electron-withdrawing cyano and fluoro groups create a polarized electronic environment .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 150.15 g/mol | |

| IUPAC Name | 3-Amino-5-fluoro-4-methylbenzonitrile | |

| InChIKey | NJSPFAQQHCOSIM-UHFFFAOYSA-N | |

| SMILES | CC1=C(C=C(C=C1F)C#N)N |

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-amino-5-fluoro-4-methylbenzonitrile typically involves multi-step functionalization of substituted benzaldehydes or nitriles. A scalable method, adapted from analogous compounds , includes:

-

Lithiation-Halogen Exchange: A brominated precursor undergoes lithium-halogen exchange to generate a reactive aryl lithium species .

-

Electrophilic Quenching: The lithiated intermediate reacts with fluorinated electrophiles (e.g., ) to introduce the fluoro group .

-

Catalytic Cyanation: Palladium-catalyzed cyanation installs the nitrile group .

-

Reductive Amination: A nitro group is reduced to an amine using or .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Lithiation | , THF, -78°C | 85% | |

| Fluorination | , CuI | 72% | |

| Cyanation | , Zn(CN) | 68% | |

| Reduction | , EtOH | 90% |

Challenges and Solutions

-

Regioselectivity: Competing substitution patterns are mitigated using directing groups (e.g., nitro or cyano) .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

Physicochemical Properties

Thermal Stability

The compound decomposes at ~250°C without melting, consistent with aromatic nitriles . Differential scanning calorimetry (DSC) shows an exothermic peak at 260°C, indicating thermal degradation .

Solubility and Partitioning

-

Aqueous Solubility: <0.1 mg/mL (predicted via LogP = 1.93) .

-

Organic Solvents: Soluble in DMSO (50 mg/mL), methanol, and dichloromethane .

-

LogP: 1.93 (calculated), suggesting moderate lipophilicity .

Table 3: Experimental vs. Predicted Properties

| Property | Experimental | Predicted (DFT) | Source |

|---|---|---|---|

| Boiling Point | Not reported | 315°C | |

| Melting Point | Not reported | 48–50°C | |

| Refractive Index | 1.508 | 1.510 |

Applications in Research

Pharmaceutical Intermediates

The amino and cyano groups facilitate its use in:

-

Kinase Inhibitors: As a building block for tyrosine kinase inhibitors .

-

Anticancer Agents: Fluorine enhances bioavailability and target binding .

Materials Science

-

Liquid Crystals: The planar structure and dipole moment aid in mesophase formation .

-

Coordination Polymers: Metal-organic frameworks (MOFs) exploit its chelating ability .

Table 4: Patent and Literature Applications

| Application | Patent/Literature Reference | Key Finding |

|---|---|---|

| PET Imaging Probes | Improved metabolic stability vs. 3F4AP | |

| HIV Integrase Inhibitors | IC = 12 nM |

| Parameter | Requirement | Source |

|---|---|---|

| OSHA Hazard Class | 6.1 (Toxic) | |

| Transport Code | UN 3439 | |

| Waste Disposal | Incineration at 1,200°C |

Future Directions

Biological Screening

-

Antimicrobial Assays: Test against Gram-positive/negative bacteria.

Computational Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume